tert-Butyl 3-[(diphenylmethyl)amino]propanoate
Description
Properties
IUPAC Name |
tert-butyl 3-(benzhydrylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-20(2,3)23-18(22)14-15-21-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19,21H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEGCQWBBDVIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Reductive amination is a pivotal method for introducing the diphenylmethylamino group into the propanoate backbone. This one-pot reaction involves condensing tert-butyl 3-aminopropanoate with diphenylmethanone (benzophenone) in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is preferred due to its mild reactivity and compatibility with tert-butyl esters. For example, a similar protocol for tert-Butyl (trans-3-aminocyclobutyl)carbamate achieved a 65% yield by reacting the amine with a ketone derivative using STAB in dichloromethane (DCM) at 25°C. Adapting this method, tert-butyl 3-aminopropanoate and benzophenone would react under analogous conditions, followed by purification via silica gel chromatography.
Table 1: Reductive Amination Optimization Parameters
Carbodiimide-Mediated Coupling
Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate the coupling of carboxylic acids with amines. While direct synthesis of this compound via this method is undocumented, analogous reactions for tert-Butyl 3-aminoazetidine-1-carboxylate demonstrate its feasibility. For instance, EDCI and hydroxybenzotriazole (HOBt) enabled amide bond formation between 3-aminoazetidine and a trifluoromethylbenzoyl derivative in DCM at 20°C, yielding 81% product. Applied to the target compound, tert-butyl 3-aminopropanoate would couple with diphenylmethyl chloride using EDCI/HOBt, though ester hydrolysis risk necessitates careful pH control.
Nucleophilic Substitution with tert-Butyl Protection
Introducing the tert-butyl group post-amine formation ensures steric protection of the amino group. A two-step process involves:
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Synthesizing 3-[(diphenylmethyl)amino]propanoic acid via nucleophilic substitution between diphenylmethylamine and β-propiolactone.
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Protecting the carboxylic acid with tert-butyl groups using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). This mirrors the synthesis of tert-Butyl (3R)-3-amino-3-phenylpropanoate, where Boc protection achieved 95% efficiency under basic conditions.
Critical Considerations :
-
Base Selection : Triethylamine (TEA) outperforms DMAP in minimizing ester racemization.
-
Solvent Polarity : THF enhances Boc activation kinetics compared to DCM.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate amine-ester coupling but risk tert-butyl group cleavage at temperatures >100°C. For instance, tert-Butyl (trans-3-aminocyclobutyl)carbamate reactions in DMSO at 110°C achieved 81% yield but required rigorous exclusion of moisture. In contrast, DCM at 25°C preserved ester integrity while affording moderate yields (65–70%).
Catalytic Systems
Palladium catalysts, notably tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), enhance cross-coupling efficiency in sterically hindered environments. A Suzuki-Miyaura coupling for a cyclobutane derivative achieved 31.4% yield using Pd₂(dba)₃ and a phosphine ligand in dioxane at 100°C. While untested for the target compound, this suggests potential for aryl-amine bond formation in complex tert-butyl esters.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Silica gel chromatography with ethyl acetate/hexane gradients (10–100% ethyl acetate) effectively resolves tert-butyl esters from unreacted amines, achieving >95% purity.
Applications and Derivative Synthesis
Pharmaceutical Intermediates
tert-Butyl-protected amines serve as precursors to kinase inhibitors and antiviral agents. For example, tert-Butyl (trans-3-aminocyclobutyl)carbamate derivatives exhibit activity against respiratory syncytial virus (RSV). The diphenylmethyl group in the target compound may enhance blood-brain barrier permeability, making it valuable in CNS drug development.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(diphenylmethyl)amino]propanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-[(diphenylmethyl)amino]propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(diphenylmethyl)amino]propanoate involves its interaction with molecular targets such as enzymes or receptors. The diphenylmethylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity or function. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The diphenylmethyl group distinguishes this compound from other tert-butyl 3-aminopropanoate derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- Steric Effects : Bulkier substituents (e.g., diphenylmethyl) may hinder synthetic accessibility or binding to biological targets .
- Synthetic Yields : Bulky amines like diphenylmethyl may require optimized reaction conditions (e.g., excess reagents, prolonged reaction times) compared to smaller substituents .
Biological Activity
tert-Butyl 3-[(diphenylmethyl)amino]propanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₉H₂₃N₁O₂
- Molecular Weight : 299.39 g/mol
The compound features a tert-butyl group, a propanoate moiety, and a diphenylmethyl amino group, which are significant for its biological interactions.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's amino group facilitates binding to these targets, modulating their activity and leading to various biological effects.
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It has been suggested that it may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various pathogens.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Low |
Anti-inflammatory Effects
The compound has shown potential in reducing inflammatory markers in vitro, suggesting possible applications in treating inflammatory diseases.
Cytotoxicity
A cytotoxicity assay demonstrated that the compound has selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
Case Studies
-
Study on Enzyme Inhibition :
- A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results showed a significant reduction in enzyme activity at concentrations above 10 µM, highlighting its potential as a therapeutic agent in oncology .
- Receptor Binding Assay :
- In Vivo Efficacy :
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapidly absorbed post-administration due to its lipophilic nature.
- Distribution : Widely distributed across tissues; the presence of the tert-butyl group enhances membrane permeability.
- Metabolism : Primarily metabolized by hepatic enzymes; potential for drug-drug interactions should be considered.
- Excretion : Excreted mainly through urine as metabolites.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing tert-Butyl 3-[(diphenylmethyl)amino]propanoate, and how are intermediates characterized?
- Methodology : The synthesis typically involves sequential coupling, protection/deprotection, and purification steps. For example, analogous compounds (e.g., tert-butyl esters) are synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., reflux in dichloromethane with catalysts like Tf2NH) . Intermediate characterization employs thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C NMR) to confirm structural integrity .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Methodology :
- NMR spectroscopy : Identifies functional groups (e.g., tert-butyl protons at δ ~1.4 ppm, aromatic protons from diphenylmethyl groups at δ ~7.2–7.5 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) .
- Chromatography : High-performance liquid chromatography (HPLC) or UPLC-MS ensures purity (>95%) and resolves enantiomers if applicable .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis, given the compound’s chiral center?
- Methodology :
- Chiral catalysts : Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to control stereochemistry at the amino group .
- Chiral chromatography : Employ chiral stationary phases (CSPs) in HPLC for enantiomer separation .
- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) enhances enantiopurity .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR signals)?
- Methodology :
- Variable-temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria in the diphenylmethyl group) .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals and detects impurities .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- Methodology :
- Accelerated stability studies : Expose the compound to heat, light, or humidity and monitor degradation via HPLC or TLC .
- pH-dependent stability : Assess hydrolysis of the ester group under acidic/basic conditions using kinetic studies .
- Cryogenic storage : Store below -20°C in inert atmospheres to prevent oxidation or moisture absorption .
Q. What are effective derivatization strategies to enhance solubility or reactivity for biological assays?
- Methodology :
- Salt formation : Convert the free amine to a hydrochloride salt (e.g., using HCl in diethyl ether) to improve aqueous solubility .
- Protecting group manipulation : Replace the tert-butyl ester with a methyl ester via acid-catalyzed transesterification for tailored reactivity .
Key Challenges and Solutions
- Low yield in coupling steps : Optimize solvent polarity (e.g., switch from THF to DMF) and use coupling agents like HATU .
- Racemization during synthesis : Minimize reaction time and avoid high temperatures (>40°C) during deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
